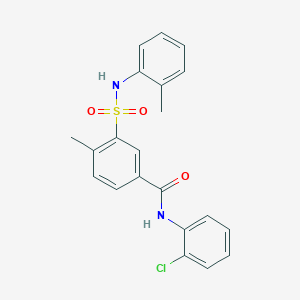

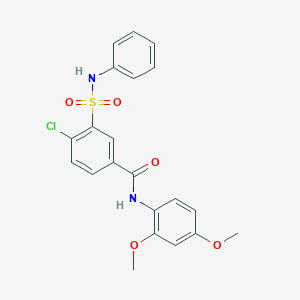

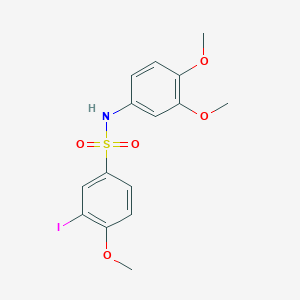

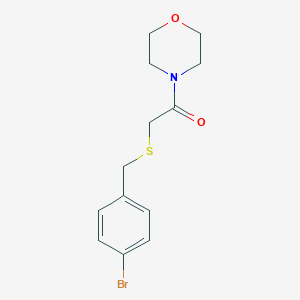

![molecular formula C20H20Cl2N2O3S B296266 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296266.png)

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DAS181, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug has shown promising results in treating respiratory viral infections, particularly those caused by influenza viruses and parainfluenza viruses.

Wirkmechanismus

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide works by cleaving sialic acid residues on the surface of host cells, which are required for viral attachment and entry into the cell. By cleaving these sialic acid residues, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide prevents viral entry and replication, thereby inhibiting viral infection. This mechanism of action is different from that of currently available antiviral drugs, which target viral proteins directly.

Biochemical and Physiological Effects:

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have minimal toxicity in vitro and in vivo, and does not interfere with normal cellular processes. In animal studies, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and effective in reducing viral loads and symptoms of respiratory viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its broad spectrum of activity against respiratory viruses, including those that are resistant to currently available antiviral drugs. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to be effective against pandemic strains of influenza viruses, making it a potential candidate for use in future pandemics. However, one limitation of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its high cost of production, which may limit its availability for widespread use.

Zukünftige Richtungen

For research on 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide include further optimization of the synthesis method to reduce costs, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, studies are needed to investigate the potential use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in combination with other antiviral drugs, as well as its potential as a prophylactic treatment for respiratory viral infections. Finally, further research is needed to investigate the potential use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in treating other viral infections, such as Ebola virus and Zika virus.

Synthesemethoden

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea, which is then reacted with 2-(4-morpholinyl)acetic acid to form the final product, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis method has been optimized to produce high yields of pure 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in treating respiratory viral infections. Studies have shown that 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has potent antiviral activity against influenza viruses and parainfluenza viruses, including those that are resistant to currently available antiviral drugs. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have a broad spectrum of activity against other respiratory viruses, including respiratory syncytial virus (RSV) and human metapneumovirus (hMPV).

Eigenschaften

Molekularformel |

C20H20Cl2N2O3S |

|---|---|

Molekulargewicht |

439.4 g/mol |

IUPAC-Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |

InChI |

InChI=1S/C20H20Cl2N2O3S/c21-16-5-3-6-17(22)15(16)12-28-13-19(25)23-18-7-2-1-4-14(18)20(26)24-8-10-27-11-9-24/h1-7H,8-13H2,(H,23,25) |

InChI-Schlüssel |

XPZPSMMIFYKQEJ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=C(C=CC=C3Cl)Cl |

Kanonische SMILES |

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=C(C=CC=C3Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

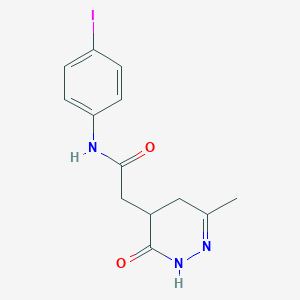

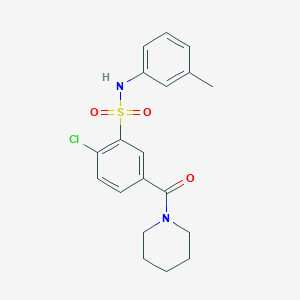

![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B296187.png)

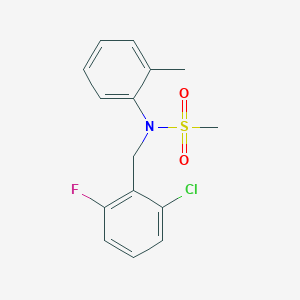

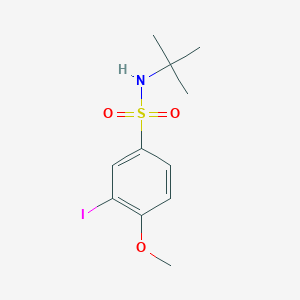

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-methylacetamide](/img/structure/B296192.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B296195.png)

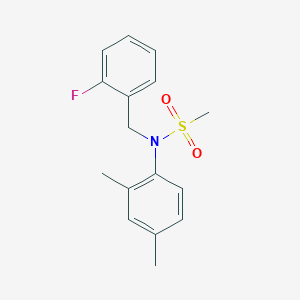

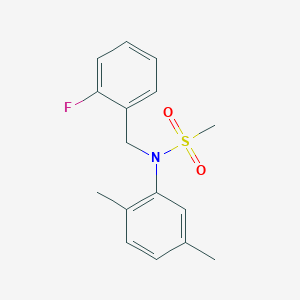

![N-allyl-4-chloro-3-[(2,5-dimethylanilino)sulfonyl]benzamide](/img/structure/B296206.png)